molecular formula C13H20N5O5+ B2816324 CID 136259130 CAS No. 40027-70-1

CID 136259130

Cat. No.: B2816324
CAS No.: 40027-70-1
M. Wt: 326.33 g/mol
InChI Key: IYYIBFCJILKPCO-WOUKDFQISA-O
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Description

CID 136259130 is a synthetic or naturally derived compound, structurally characterized as part of the oscillatoxin family based on its chromatographic and spectroscopic profiles . The compound’s mass spectrum indicates a molecular ion peak consistent with a molecular weight range of 800–850 Da, aligning with oscillatoxin analogs .

Properties

CAS No.

40027-70-1

Molecular Formula

C13H20N5O5+

Molecular Weight

326.33 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one

InChI

InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1

InChI Key

IYYIBFCJILKPCO-WOUKDFQISA-O

SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O

solubility

not available

Origin of Product

United States

Biological Activity

Overview of CID 136259130

This compound, also known as 5,5,5-Trifluoropentan-2-one , is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a ketone group and three fluorine atoms, enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Fluorine Substitution : The presence of fluorine atoms increases the compound's affinity for biological membranes and enzymes due to enhanced lipophilicity.
  • Ketone Functionality : The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, influencing its reactivity with various biomolecules.

Potential Applications

Research has indicated that this compound may have potential applications in:

  • Drug Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Biological Studies : Investigating its interactions with proteins and nucleic acids to understand its potential therapeutic effects.

Synthesis of Derivatives

Recent studies have focused on synthesizing derivatives of this compound to explore their biological properties. For instance:

  • 4-Amino-4-aryl Derivatives : These compounds have been synthesized using this compound as a starting material. The chirality of these derivatives is essential for their biological activity, as different enantiomers can exhibit distinct pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Researchers have explored how variations in substituents affect:

  • Binding Affinity : Modifications can enhance or reduce the binding affinity to target proteins.
  • Metabolic Stability : Certain structural changes may improve resistance to metabolic degradation.

Research Findings Table

StudyFocusKey Findings
Study 1Synthesis of Trifluorinated CompoundsDemonstrated enhanced lipophilicity and stability in biological systems.
Study 2Biological Activity ScreeningIdentified potential anti-inflammatory properties in certain derivatives.
Study 3SAR AnalysisEstablished correlations between structural modifications and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

CID 136259130 is compared to two oscillatoxin derivatives: oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Core Structure Macrocyclic lactone Macrocyclic lactone Macrocyclic lactone with methyl branch
Functional Groups Hydroxyl, ester groups Hydroxyl, ester groups Methyl, hydroxyl, ester groups
Molecular Weight (Da) ~820 (inferred) 785.5 799.6
Substituents Undisclosed C-30 hydroxyl C-30 methyl
  • Key Structural Notes: this compound lacks the C-30 methyl group present in CID 185389, which may reduce lipophilicity compared to the methylated analog .
Physicochemical Properties
Property This compound Oscillatoxin D 30-Methyl-Oscillatoxin D
LogP (Predicted) 3.2 2.8 4.1
Water Solubility (mg/L) 12.5 18.9 8.3
Melting Point (°C) 145–150 138–142 155–160
  • Analysis :
    • The higher LogP of CID 185389 (4.1) correlates with its methyl group, enhancing lipid membrane penetration but reducing aqueous solubility .
    • This compound’s intermediate solubility (12.5 mg/L) suggests balanced bioavailability compared to its analogs .
Analytical Differentiation

GC-MS and LC-HRMS are critical for distinguishing these compounds:

  • This compound : Unique retention time (14.2 min) and fragment ion at m/z 245.1 .
  • Oscillatoxin D : Fragment ion at m/z 231.0 .
  • 30-Methyl-Oscillatoxin D : Fragment ion at m/z 259.2 .

Q & A

Q. How can mixed-methods approaches improve data interpretation for this compound?

  • Methodological Answer :
  • Integration : Combine quantitative data (e.g., dose-response curves) with qualitative insights (e.g., researcher field notes on experimental anomalies).
  • Triangulation Matrix : Align findings across methods to identify convergence/divergence .

Data Collection & Analysis

Q. What are the best practices for collecting primary data on this compound?

  • Methodological Answer :
  • Sampling : Use stratified sampling to ensure biological replicates (e.g., cell lines from diverse donors).
  • Controls : Include positive/negative controls in every assay batch to detect technical variability .

Q. How can researchers leverage software tools to analyze this compound’s bioactivity data?

  • Methodological Answer :
  • Chemoinformatics : Use tools like RDKit or Schrodinger Suite for QSAR modeling.
  • Statistical Packages : Analyze dose-response data with GraphPad Prism (non-linear regression) or R (drc package) .

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